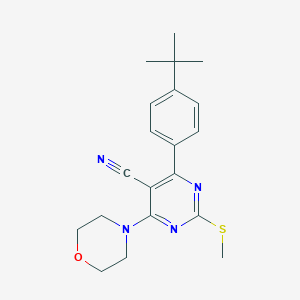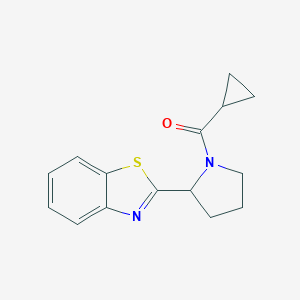![molecular formula C21H33N3O B256253 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one](/img/structure/B256253.png)
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one, also known as BEAQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BEAQ belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one is not fully understood. However, it has been proposed that 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one may exert its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has also been found to modulate the activity of certain ion channels in neurons, which may contribute to its effects on neuronal activity.
Biochemical and Physiological Effects:
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins involved in cell growth, which may contribute to its anti-cancer properties. 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has also been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has been found to modulate the activity of certain ion channels in neurons, which may contribute to its effects on neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. Additionally, 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has been extensively studied and its effects on various biological systems are well-documented. However, one limitation of using 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one in lab experiments is that it may not accurately reflect the effects of natural compounds on biological systems.
Zukünftige Richtungen
There are several future directions for research on 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one. One area of interest is the development of more potent and selective derivatives of 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one for use as anti-cancer and anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one and its effects on various biological systems. Finally, studies are needed to determine the safety and toxicity of 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one in vivo, which will be important for its potential use as a therapeutic agent.
Synthesemethoden
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one can be synthesized using a multi-step process starting from 2-methyl-4-hydroxyquinoline. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then reacted with diethylamine to form a diethylamino derivative. The diethylamino derivative is then reacted with butyl bromide and subsequently with ethylamine to form 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one.
Wissenschaftliche Forschungsanwendungen
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has been found to have potential applications in various scientific research fields. It has been extensively studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has also been found to exhibit anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. Additionally, 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has been found to have potential applications in the field of neuroscience, where it has been studied for its effects on neuronal activity.
Eigenschaften
Produktname |
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one |
|---|---|
Molekularformel |
C21H33N3O |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C21H33N3O/c1-6-10-13-23(7-2)15-19-16(5)22-20-12-11-17(24(8-3)9-4)14-18(20)21(19)25/h11-12,14H,6-10,13,15H2,1-5H3,(H,22,25) |
InChI-Schlüssel |
RTKLENVHERHMBT-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCN(CC)CC1=C(N=C2C=CC(=CC2=C1O)N(CC)CC)C |
SMILES |
CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)N(CC)CC)C |
Kanonische SMILES |
CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)N(CC)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Isobutyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B256173.png)
![2-{[(3-butoxyphenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B256174.png)

![4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B256178.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B256183.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)
![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B256192.png)


![8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B256201.png)
